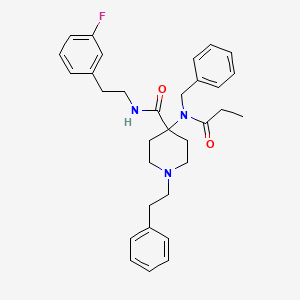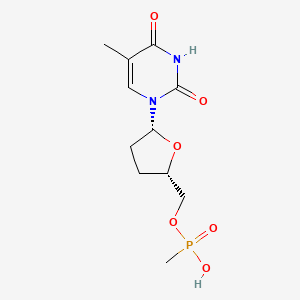
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C19H43NO8S and a molecular weight of 445.61162 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate typically involves the reaction of 3-decyloxy-2-hydroxypropylamine with bis(2-hydroxyethyl)methylamine in the presence of methyl sulphate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) and alkoxides (RO^-) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture media to enhance cell growth and viability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In the formulation of detergents, emulsifiers, and fabric softeners.
Mecanismo De Acción
The mechanism of action of (3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound targets microbial cell membranes, making it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
(3-Dodecyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate: Similar structure but with a longer alkyl chain.
(3-Octyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate: Similar structure but with a shorter alkyl chain.
Uniqueness
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is unique due to its optimal alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent .
Propiedades
Número CAS |
70776-67-9 |
|---|---|
Fórmula molecular |
C19H43NO8S |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
(3-decoxy-2-hydroxypropyl)-bis(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C18H40NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-15-23-17-18(22)16-19(2,11-13-20)12-14-21;1-5-6(2,3)4/h18,20-22H,3-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
MGFFHPDZTAEYPJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



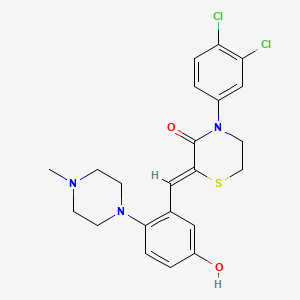
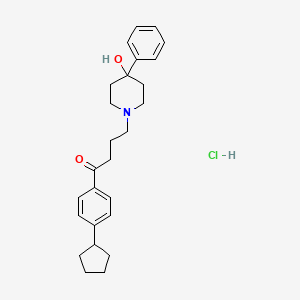
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)


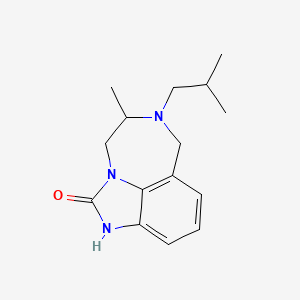


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
